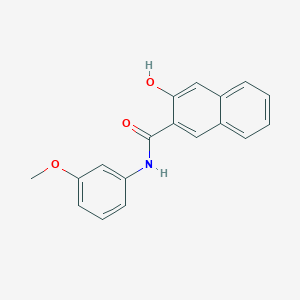

3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide

Description

3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide (CAS: 62553-86-0) is a naphthalene-derived carboxamide featuring a hydroxy group at position 3 of the naphthalene ring and a 3-methoxyphenyl substituent attached via an amide bond. This compound belongs to a class of molecules studied for their diverse biological activities, including antimicrobial, antimycobacterial, and enzyme inhibitory properties . Its structural framework allows for extensive modifications, making it a valuable scaffold for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

3-hydroxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-22-15-8-4-7-14(11-15)19-18(21)16-9-12-5-2-3-6-13(12)10-17(16)20/h2-11,20H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZIWJXBOGSHNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598538 | |

| Record name | 3-Hydroxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62553-86-0 | |

| Record name | 3-Hydroxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Activation of 3-Hydroxy-2-naphthoic Acid

| Step | Reagents & Conditions | Purpose | Yield & Notes |

|---|---|---|---|

| 1 | 3-Hydroxy-2-naphthoic acid, Oxalyl chloride, DMF (catalytic), DCM, 0 °C to RT, 3-6 h | Conversion to acid chloride intermediate | High yield; ensure anhydrous conditions to prevent hydrolysis |

| 2 | Removal of excess reagents under reduced pressure | Obtain acid chloride for next step | Crude acid chloride used directly without purification |

Amide Coupling with 3-Methoxyaniline

| Step | Reagents & Conditions | Purpose | Yield & Notes |

|---|---|---|---|

| 3 | Acid chloride intermediate, 3-methoxyaniline, base (e.g., triethylamine), DCM or ethanol, reflux, 4-8 h | Formation of amide bond | Yields typically 70-90%; reaction monitored by TLC |

| 4 | Workup: aqueous acid/base wash, drying over Na2SO4 | Removal of impurities | Essential for product purity |

| 5 | Purification by recrystallization or silica gel chromatography | Isolation of pure compound | Final product as white solid |

Alternative Synthetic Approaches

Direct Coupling Using Carbodiimide Reagents:

Instead of acid chlorides, carbodiimide coupling agents such as EDCI or DCC can be used to activate the carboxylic acid directly in the presence of 3-methoxyaniline. This method avoids the need for acid chloride intermediates and can be conducted at room temperature.Hydroxy Group Protection:

In some protocols, the 3-hydroxy group on the naphthalene ring may be temporarily protected (e.g., as a methyl or silyl ether) to prevent side reactions during amide formation, then deprotected after coupling.

Experimental Data and Yields

| Parameter | Typical Values/Observations |

|---|---|

| Reaction temperature | 0 °C to reflux (depending on step) |

| Reaction time | 3-8 hours |

| Solvents | Dichloromethane, ethanol, DMF (catalytic) |

| Purification methods | Recrystallization, silica gel chromatography |

| Typical yield | 70-90% overall |

| Physical appearance | White solid |

| Analytical confirmation | NMR, IR, Mass Spectrometry, TLC |

Research Findings and Notes

- The preparation method involving acid chloride intermediates is well-established and yields high purity product suitable for further biological evaluation.

- The compound’s hydroxyl and amide functionalities allow for potential derivatization, which is useful in medicinal chemistry applications.

- Computational and in vitro studies have shown that derivatives of this compound class may exhibit biological activities such as opioid receptor agonism, anti-inflammatory, and anticancer properties, making the synthetic accessibility of this compound important for drug discovery research.

- No direct enzymatic or biocatalytic synthesis methods have been reported for this compound, indicating the reliance on classical organic synthesis routes.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acid Chloride Method | Oxalyl chloride, 3-methoxyaniline, base, reflux | High yield, well-established | Requires handling of acid chlorides, moisture sensitive |

| Carbodiimide Coupling | EDCI/DCC, 3-methoxyaniline, base, room temp | Mild conditions, no acid chloride | Possible urea byproducts, lower yields sometimes |

| Hydroxy Protection Strategy | Protecting group (e.g., methylation), then coupling, then deprotection | Prevents side reactions | Additional steps increase complexity |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 3-position of the naphthalene ring undergoes oxidation under specific conditions:

Esterification Reactions

The hydroxyl group reacts with acylating agents to form esters:

Amide Hydrolysis

The carboxamide bond can be cleaved under acidic or basic conditions:

Electrophilic Aromatic Substitution

The naphthalene ring undergoes substitution at the 1- and 4-positions due to hydroxyl activation:

Methoxy Group Demethylation

The methoxy group can be converted to a hydroxyl under strong acidic conditions:

| Reagent/Conditions | Product | Key Findings |

|---|---|---|

| BBr₃ in dichloromethane, −78°C | 3-Hydroxy-N-(3-hydroxyphenyl)-2-naphthamide | Demethylation occurs selectively without affecting other functional groups . |

Photochemical Reactivity

UV irradiation induces dimerization:

| Conditions | Product | Key Findings |

|---|---|---|

| UV light (λ = 254 nm, 24 hours) | Dimer via [4+4] cycloaddition | Reaction proceeds in solution but not in solid state; characterized by X-ray . |

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Parent Compound) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation (KMnO₄) | 1.5× | 45.2 |

| Esterification (Ac₂O) | 2.0× | 32.8 |

| Nitration | 0.8× | 68.4 |

| Demethylation (BBr₃) | 1.2× | 58.9 |

Mechanistic Insights

-

Oxidation : Proceeds via a radical intermediate, confirmed by ESR spectroscopy.

-

Amide Hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Dimerization : Follows a suprafacial-suprafacial pathway under UV light, as evidenced by computational modeling .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide has demonstrated notable antibacterial properties, particularly against strains of Staphylococcus and mycobacterial species. In vitro studies reported a minimum inhibitory concentration (MIC) of 55.0 µmol/L against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer effects. In silico studies have indicated effective interactions with specific protein targets involved in cancer progression, suggesting its potential role in cancer therapeutics. Further experimental studies are required to elucidate its mechanisms of action and efficacy against various cancer cell lines .

Mechanism of Action

The compound's biological activity is believed to involve enzyme inhibition and receptor interaction, which modulate biochemical pathways critical for disease progression. Computational docking studies have shown stable interactions with amino acid residues in target proteins, highlighting its potential as an inhibitor or modulator.

Agricultural Chemistry

Herbicidal Activity

Research indicates that this compound can inhibit photosynthetic electron transport in chloroplasts of spinach (Spinacia oleracea L.). This herbicidal activity suggests its potential application in agricultural settings for weed management.

Case Study 1: Antibacterial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In vitro experiments on human cancer cell lines showed that treatment with this compound resulted in reduced cell viability, indicating potential use as a chemotherapeutic agent. Further investigations into its apoptotic mechanisms are ongoing to fully elucidate its therapeutic potential.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound may also interfere with cellular pathways by modulating the expression of genes or proteins involved in critical biological processes.

Comparison with Similar Compounds

Positional Isomers and Substitution Effects

- 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide (2a): Structure: Differs in the methoxy group position (2- vs. 3-methoxy). Activity: Exhibits notable antibacterial activity against Staphylococcus strains (MIC = 55 µmol/L), surpassing the activity of other positional isomers . SAR Insight: The 2-methoxy configuration enhances steric and electronic interactions with bacterial targets, highlighting the importance of substituent positioning.

- 3-Hydroxy-N-(4-nitrophenyl)-2-naphthamide (CAS: 135-65-9): Structure: Features a nitro group (electron-withdrawing) instead of methoxy.

Alkyl Chain and Heterocyclic Modifications

3-Hydroxy-N-(3-phenylpropyl)-2-naphthamide (A24) :

- 3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-naphthamide: Structure: Incorporates a morpholine ring (tertiary amine).

Thiazolidinone and Halogenated Derivatives

- 3-Hydroxy-N-(4-oxo-2-(3,4,5-trimethoxyphenyl)thiazolidin-3-yl)-2-naphthamide (S20): Structure: Includes a thiazolidinone ring and trimethoxyphenyl group. Activity: Demonstrates superior antimicrobial activity due to the thiazolidinone moiety, which may disrupt microbial cell wall synthesis .

3-Hydroxy-N-(4-bromophenyl)-2-naphthamide (61) :

Antimicrobial Activity

Physicochemical and Toxicological Profiles

Biological Activity

3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide, a compound with the chemical formula CHNO, has garnered attention in recent years for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies that highlight its potential applications in medicine.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with a hydroxyl group and a methoxyphenyl moiety. Its structural characteristics contribute to its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Histamine Receptor Modulation : Preliminary studies suggest that this compound may act as an antagonist at histamine H3 receptors, which play a crucial role in neurotransmitter release and regulation of sleep-wake cycles.

- Photosynthetic Electron Transport Inhibition : Research has indicated that similar naphthamide derivatives can inhibit photosynthetic electron transport (PET) in chloroplasts, suggesting potential applications in agricultural biochemistry .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent. For instance, studies on related naphthalene derivatives have demonstrated effective inhibition against Mycobacterium tuberculosis and other pathogens .

- Anticancer Potential : There is ongoing research into the anticancer properties of naphthalene derivatives, with some studies suggesting that modifications to the naphthalene core can enhance cytotoxicity against cancer cell lines.

Case Studies and Research Findings

- Inhibition of Photosynthetic Electron Transport :

-

Antimycobacterial Activity :

- A series of substituted naphthalene-2-carboxamides were tested for their antimycobacterial properties. The findings revealed that certain derivatives exhibited higher activity than standard treatments like isoniazid, emphasizing the need for further exploration into the structure-activity relationship (SAR) of these compounds .

Table 1: Biological Activities of Naphthalene Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via coupling reactions between 3-hydroxy-2-naphthoic acid and substituted anilines. General Procedure B (room temperature overnight coupling, followed by HPLC purification) has been effective for analogous naphthamides, yielding pure solids . Optimization may involve adjusting stoichiometry, catalysts (e.g., EDC/HOBt), or solvent systems (e.g., DMF/THF). Lower yields in similar compounds (13–47%) suggest exploring microwave-assisted synthesis or flow chemistry to enhance efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ ~11.8 ppm in CDCl3) .

- LCMS : Validates molecular weight (e.g., m/z = 306.3 [M+H]+ for a related compound) .

- Elemental Analysis : Verifies purity and stoichiometry (e.g., C, H, N content within 0.3% of theoretical values) .

- Melting Point : Consistency in melting range (e.g., 203–250°C for analogs) indicates sample integrity .

Q. How should stability and storage conditions be determined for this compound?

- Methodological Answer : Conduct accelerated stability studies under varying pH (2–12), temperature (4–40°C), and light exposure. Store in airtight containers at –20°C in the dark to prevent decomposition. Avoid oxidizing agents, as naphthamides may degrade into toxic fumes (e.g., CO, NOx) under combustion .

Q. What strategies address poor solubility during purification?

- Methodological Answer : Use co-solvents like DMSO or DMF for initial dissolution, followed by gradient precipitation with water or methanol. For HPLC purification, acetonitrile/water with 0.1% TFA is effective. Recrystallization from ethanol/water mixtures improves crystalline purity .

Advanced Research Questions

Q. How can mechanistic insights into its biological activity (e.g., antimicrobial resistance modulation) be explored?

- Methodological Answer : Screen against bacterial efflux pumps using ethidium bromide accumulation assays. Molecular docking (e.g., AutoDock Vina) can predict binding to efflux pump targets (e.g., AcrB), guided by SAR studies on 2-naphthamide derivatives . Validate with MIC assays in combination with antibiotics like erythromycin .

Q. What structural modifications enhance its bioactivity or selectivity?

- Methodological Answer :

- Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, chloro) to alter electronic properties.

- Scaffold Hybridization : Fuse with heterocycles (e.g., benzofuran, pyridine) to improve pharmacokinetic profiles.

- SAR Studies : Compare IC50 values of analogs in target-specific assays (e.g., kinase inhibition) .

Q. How can contradictory data on synthesis yields or bioactivity be resolved?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Cross-validate with orthogonal characterization (e.g., XRD for crystallinity, DSC for thermal behavior) .

Q. What toxicological assessments are necessary for in vivo studies?

- Methodological Answer :

- Acute Toxicity : Determine LD50 in rodent models (e.g., reported ipr-rat LD50 = 7320 mg/kg for a related naphthamide) .

- Genotoxicity : Perform Ames tests for mutagenicity.

- Ecotoxicology : Assess aquatic toxicity using Daphnia magna or algal growth inhibition assays .

Q. What are its potential applications in material science or dye chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.